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Abstract
Cutaneous leishmaniasis (CL) is a parasitic skin disease caused by Leishmania protozoa,

presenting a significant public health challenge in many parts of the world.[1][2][3] Standard

treatments, such as pentavalent antimonials, are often limited by systemic toxicity, high cost,

and poor patient compliance.[4][5] Topical therapy offers an attractive alternative by delivering

the drug directly to the affected lesions, minimizing systemic exposure.[6][7] Paromomycin, an

aminoglycoside antibiotic, has been extensively investigated as a topical treatment for CL.[5][8]

These application notes provide a comprehensive summary of the clinical efficacy of various

topical paromomycin formulations, detailed experimental protocols for their preparation and

evaluation, and insights into the drug's mechanism of action.

Clinical Efficacy of Topical Paromomycin
Formulations
Numerous clinical trials have evaluated the efficacy of topical paromomycin, often in

combination with penetration enhancers, against different Leishmania species. The

concentration of paromomycin has typically been 15% w/w in various ointment or cream bases.

[6][9] Efficacy varies depending on the Leishmania species (Old World vs. New World), the

specific formulation, and the comparator used in the trial.[4][10]
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Summary of Clinical Trial Data
The following tables summarize the quantitative data from key randomized controlled trials.

Table 1: Efficacy of 15% Paromomycin Cream in Old World Cutaneous Leishmaniasis (L.

major)

Treatme
nt
Group

No. of
Patients

Cure
Rate (%)

95%
Confide
nce
Interval
(CI)

Compar
ator

Compar
ator
Cure
Rate (%)

P-value
Referen
ce

15%

Paromo

mycin +

0.5%

Gentamic

in

125 81 73 - 87
Vehicle

Control
58 <0.001 [2][9]

15%

Paromo

mycin

125 82 74 - 87
Vehicle

Control
58 <0.001 [2][9]

15%

Paromo

mycin +

12%

MBCL

40
Not

Specified

Not

Specified

Oral

Ketocona

zole

Not

Specified

Not

Specified
[11]

15%

Paromo

mycin +

10%

Urea

30 17
Not

Specified

Placebo

(10%

Urea)

20

Not

Significa

nt

[12]

MBCL: Methylbenzethonium Chloride

Table 2: Efficacy of 15% Paromomycin Cream in New World Cutaneous Leishmaniasis
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Leish
mania
Specie
s

Treatm
ent
Group

No. of
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s

Cure
Rate
(%)

95%
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ence
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l (CI)
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Cure
Rate
(%)
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nsis
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62.5 -

88
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Vehicle

10 <0.0001 [6][7]
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nsis

15%
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62.5 -
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d

[6][7]

L.

paname

nsis

15%

Paromo
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0.5%

Gentam

icin

199 79 72 - 84

15%

Paromo

mycin

Alone

78 0.84 [5][13]

L.

paname

nsis

15%

Paromo

mycin

200 78 74 - 87

15%

Paromo

mycin +

Gentam

icin

79 0.84 [5][13]

Safety and Tolerability
Topical paromomycin is generally well-tolerated. The most common adverse events are mild-to-

moderate application-site reactions, including dermatitis, pain, pruritus, and small vesicles.[2][5]

[13] Systemic side effects are significantly fewer with topical paromomycin compared to

parenteral pentavalent antimony compounds.[4][10]
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Experimental Protocols
This section details the protocols for the preparation and evaluation of topical paromomycin

formulations.

Protocol for Preparation of 15% Paromomycin Cream
This protocol is adapted from methods used in clinical trials for a hydrophilic cream base

designed to enhance drug penetration.[14]

Materials:

Paromomycin Sulphate powder

Aquaphilic base with 10% Carbamide (Urea)

Purified, sterile water

Beakers

Heating plate with magnetic stirrer

Ointment mill or homogenizer

Procedure:

Weigh Ingredients: For a 150 g batch, weigh 22.5 g of paromomycin sulphate. Weigh

101.7 g of Aquaphilic base with 10% Carbamide.

Heat Phases: In separate beakers, heat 25 mL of purified water to approximately 70°C. In

another beaker, heat the Aquaphilic base to approximately 70°C.[15]

Dissolve Drug: Add the paromomycin sulphate powder to the heated water and stir until

fully dissolved.

Emulsification: Slowly add the aqueous drug solution (water phase) to the melted Aquaphilic

base (oily phase) while mixing continuously with an overhead stirrer or homogenizer.[15]
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Cooling & Homogenization: Continue mixing while the formulation cools to room temperature

to ensure a uniform and stable cream.

Final Processing: For a smooth final product, pass the cream through an ointment mill.

Quality Control: Perform standard QC tests, including visual inspection for homogeneity, pH

measurement, viscosity, and drug content uniformity.

Formulation Preparation Workflow

1. Weigh Ingredients
(Paromomycin, Aquaphilic Base, Water)

2. Heat Water Phase
(Water + Paromomycin) to 70°C

3. Heat Oily Phase
(Aquaphilic Base) to 70°C

4. Emulsification
(Add Water Phase to Oily Phase)

5. Homogenize & Cool
(Continuous stirring)

6. Quality Control
(pH, Viscosity, Content)

Click to download full resolution via product page

Caption: Workflow for preparing a 15% Paromomycin cream.

Protocol for In Vitro Anti-Leishmanial Activity Assay
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This protocol is used to determine the 50% inhibitory concentration (IC50) of the formulation

against Leishmania parasites.

Materials:

Leishmania promastigotes (e.g., L. major, L. tropica) in logarithmic growth phase

RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS)

Paromomycin formulation and vehicle control

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

96-well microtiter plates

Spectrophotometer (plate reader)

Procedure:

Parasite Culture: Culture Leishmania promastigotes in supplemented RPMI-1640 medium to

a density of approximately 1 x 10^6 cells/mL.[16]

Serial Dilutions: Prepare serial dilutions of the paromomycin formulation and the vehicle

control in the culture medium.

Plating: Add 100 µL of the parasite suspension to each well of a 96-well plate.

Treatment: Add 100 µL of the drug/vehicle dilutions to the respective wells. Include wells with

parasites only (negative control) and medium only (blank).

Incubation: Incubate the plates at 25-26°C for 72 hours.

MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4

hours. Living parasites will convert the yellow MTT to purple formazan crystals.

Readout: Add 100 µL of a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan

crystals. Read the absorbance at 570 nm using a plate reader.
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Calculation: Calculate the percentage of viability compared to the negative control and

determine the IC50 value using appropriate software (e.g., GraphPad Prism).[17]

Protocol for In Vivo Efficacy in a Murine Model
The BALB/c mouse model is commonly used to evaluate the efficacy of anti-leishmanial

compounds for CL.[18][19]

Materials:

6-8 week old female BALB/c mice

Stationary-phase Leishmania major promastigotes

Topical paromomycin formulation and vehicle control

Insulin syringes with 27-30 gauge needles

Digital calipers

Anesthetic (e.g., isoflurane)

Procedure:

Infection: Anesthetize the mice. Subcutaneously inject 2 x 10^6 stationary-phase L. major

promastigotes in 50 µL of saline into the base of the tail or a footpad.[17][18]

Lesion Development: Monitor the mice weekly. Lesions typically develop and become

measurable within 3-4 weeks.

Grouping: Once lesions are established (e.g., 3-5 mm in diameter), randomize the mice into

treatment groups (e.g., Paromomycin formulation, Vehicle control, Untreated control).

Treatment: Apply a thin layer of the assigned topical formulation to completely cover the

lesion once or twice daily for a specified period (e.g., 20-28 days).[16][18]

Efficacy Assessment:
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Lesion Size: Measure the lesion diameter in two perpendicular dimensions using digital

calipers weekly during and after the treatment period.[16][18]

Parasite Load (Optional): At the end of the study, euthanize the mice. Excise the lesion

and draining lymph nodes. Quantify the parasite burden using limiting dilution assay or

quantitative PCR (qPCR).[20]

Data Analysis: Compare the change in lesion size and the final parasite load between the

treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).

In Vivo Efficacy Workflow (Murine Model)

1. Infection
(L. major in BALB/c mouse)

2. Lesion Development
(3-4 weeks)

3. Randomize into Groups
(Treatment, Vehicle, Control)

4. Daily Topical Treatment
(20-28 days)

5. Weekly Lesion Measurement
(Digital Calipers)

6. End-of-Study Analysis
(Parasite Load via qPCR)
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Caption: Workflow for evaluating topical drug efficacy in a mouse model.

Clinical Trial Protocol Synopsis
This section provides a generalized workflow for a Phase 3 clinical trial, based on published

studies.[5][9][21]

Objective: To evaluate the efficacy and safety of 15% topical paromomycin compared to a

vehicle control for the treatment of ulcerative CL.

Study Design: Randomized, double-blind, vehicle-controlled, parallel-group trial.

Patient Population: Patients with 1-5 ulcerative lesions confirmed to be CL by parasitological

examination (smear or culture).[11]

Treatment Regimen:

Treatment Arm: 15% Paromomycin cream applied topically to each lesion once daily for 20

days.[2][9]

Control Arm: Vehicle cream applied in the same manner.

Primary Endpoint:

Cure of the index lesion, defined as a composite of:

Initial response: ≥50% reduction in lesion size by Day 42.[2]

Complete healing: Full re-epithelialization by Day 98.[2][9]

No relapse: Absence of recurrence at the lesion site by Day 168.[2][9]

Secondary Endpoints:

Time to complete healing.

Cure rate of all lesions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b8601155?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6497224/
https://www.researchgate.net/publication/235414544_Topical_Paromomycin_with_or_without_Gentamicin_for_Cutaneous_Leishmaniasis
https://dndi.org/wp-content/uploads/2023/10/DNDi-MILT-08-CL-Clinical-Trial-Protocol-Synopsis.pdf
https://pubmed.ncbi.nlm.nih.gov/9071622/
https://www.medscape.com/viewarticle/778974
https://www.researchgate.net/publication/235414544_Topical_Paromomycin_with_or_without_Gentamicin_for_Cutaneous_Leishmaniasis
https://www.medscape.com/viewarticle/778974
https://www.medscape.com/viewarticle/778974
https://www.researchgate.net/publication/235414544_Topical_Paromomycin_with_or_without_Gentamicin_for_Cutaneous_Leishmaniasis
https://www.medscape.com/viewarticle/778974
https://www.researchgate.net/publication/235414544_Topical_Paromomycin_with_or_without_Gentamicin_for_Cutaneous_Leishmaniasis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8601155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incidence and severity of adverse events.

Phase 3 Clinical Trial Workflow

Screening & Enrollment
(Confirmed CL, 1-5 lesions)

Randomization (1:1)

Treatment Arm
(15% Paromomycin Cream)

Daily for 20 days

Control Arm
(Vehicle Cream)
Daily for 20 days

Follow-up Assessments
(Days 42, 98, 168)

Primary Endpoint Analysis
(Cure Rate)

Click to download full resolution via product page

Caption: A typical workflow for a Phase 3 clinical trial of topical paromomycin.

Mechanism of Action
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Paromomycin is an aminoglycoside antibiotic that inhibits protein synthesis.[8] Its precise

mechanism against Leishmania is not fully elucidated but is believed to involve multiple

pathways. The primary mode of action is the binding to ribosomal RNA subunits within the

parasite, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis,

ultimately causing parasite death.[8][22] Some studies also suggest that paromomycin may

disrupt the parasite's mitochondrial membrane potential and respiratory functions.[8][22]

Paromomycin Mechanism of Action in Leishmania

Paromomycin

Drug Uptake
into Parasite

Binding to
Ribosomal Subunits

Mitochondrial
Dysfunction

mRNA Mistranslation

Inhibition of
Protein Synthesis

Parasite Death
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Caption: Simplified diagram of Paromomycin's anti-leishmanial action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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